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Stellasterol

Cat. No.: B1214685
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-UHFFFAOYSA-N
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Description

Historical Context of Marine Sterol Discovery

The exploration of marine natural products is a field that has gained significant momentum, particularly from the 1970s onwards. medchemexpress.com While the history of using natural products from terrestrial sources as medicine is ancient, the investigation of compounds from marine environments is a comparatively recent endeavor. scispace.com The initial impetus for this exploration was the immense biodiversity of the oceans, which promised a wealth of novel chemical structures with potential therapeutic applications. foodb.ca Early research was often hampered by the minute quantities of compounds available from marine sources, but the development of advanced analytical techniques, such as high-resolution nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), revolutionized the field. nih.govnih.govspringernature.com These technologies enabled scientists to elucidate the structures of complex molecules from very small samples. nih.gov

The study of sterols in marine invertebrates revealed a complexity far greater than that found in their terrestrial counterparts. nih.gov Marine organisms, particularly invertebrates like sponges and cnidarians, were found to contain a vast array of sterols with unconventional side chains and modified steroid nuclei. nih.govnih.gov This diversity is partly because many marine invertebrates cannot synthesize sterols de novo and must acquire them from their diet, which often consists of algae and other microorganisms. researchgate.netresearchgate.net These dietary sterols can then be metabolically modified by the invertebrate, leading to the wide variety of sterol structures observed. nih.gov This rich and complex history of marine natural product chemistry set the stage for the isolation and characterization of specific sterols like stellasterol (B124364).

Unique Structural Features and Classification within Ergostane-Type Sterols

This compound is a C28 sterol, a classification of phytosterols (B1254722) (plant-derived sterols) that are structurally similar to cholesterol but possess unique modifications. researchgate.net Its chemical identity is precisely defined as (3β,5α,22E)-Ergosta-7,22-dien-3-ol. nih.gov The core of this compound is the ergostane (B1235598) skeleton, a tetracyclic hydrocarbon structure that is a defining feature of this class of sterols. nih.govlipidmaps.org

Key structural features that distinguish this compound include:

A hydroxyl (-OH) group at the C-3 position with a beta orientation. nih.gov

A saturated bond between carbons 5 and 6 (5α-configuration), differentiating it from sterols like cholesterol that have a double bond in this position. nih.govnumberanalytics.com

Two double bonds within its structure: one in the tetracyclic nucleus at the C-7 position and another in the side chain at the C-22 position (in the E configuration). nih.gov

These features place this compound within the ergostane-type sterols, which are characterized by a specific carbon side-chain attached to the steroid nucleus. lipotype.comlipotype.com Ergosterol (B1671047), a well-known mycosterol (fungal sterol), is a prominent member of this class and differs from this compound primarily by having an additional double bond at the C-5 position. researchgate.net The unique arrangement of double bonds and stereochemistry in this compound is crucial to its biological function and interaction with other molecules.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₄₆O nih.gov
Molecular Weight 398.7 g/mol nih.gov
IUPAC Name (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov
CAS Number 2465-11-4 nih.gov
Classification Ergosterols and C24-methyl derivatives foodb.canih.gov

Overview of Research Significance in Chemical Biology and Ecology

The significance of this compound in research stems from both its ecological role and its documented biological activities. In marine ecosystems, sterols are fundamental molecules. They are essential components of cell membranes, where they regulate fluidity and permeability. researchgate.net For many marine invertebrates that lack the ability to produce their own sterols, these compounds are vital dietary nutrients, acting as precursors for essential hormones like molting hormones. researchgate.net The presence of specific sterols like this compound in an organism can, therefore, serve as a biomarker to understand its diet and trophic relationships within the food web. researchgate.net

In the realm of chemical biology, this compound has been identified as a bioactive compound with several potential applications. Research has indicated that this compound exhibits antifungal and anti-HSV-1 (Herpes Simplex Virus-1) activity. nih.gov It has also been identified as an inhibitor of the enzyme exo-alpha-sialidase. nih.gov More recent studies have highlighted its high affinity for the Bcl-2 protein, an important regulator of apoptosis (programmed cell death), suggesting a potential role in cancer research. medchemexpress.com Some bioactive sterols are thought to be produced by organisms like sponges as a chemical defense strategy against predators or pathogens. nih.gov The diverse biological activities of this compound underscore its importance as a lead compound in the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O B1214685 Stellasterol

Properties

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXPZVASXWSKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Distribution, and Chemotaxonomic Significance of Stellasterol

Natural Sources and Isolation Strategies

Stellasterol (B124364) has been identified in a diverse array of organisms, primarily from marine environments and fungal species. The strategies for its isolation typically involve extraction with organic solvents followed by chromatographic purification.

This compound is a characteristic sterol in certain marine invertebrates, particularly within the phylum Echinodermata.

Asteroidea (Sea Stars): The sea star Stellaster equestris is a notable source of this compound. jpionline.org Isolation from this organism often involves cold percolation of the dried animal material with a series of solvents of increasing polarity, such as hexane, dichloromethane (B109758), chloroform, ethyl acetate (B1210297), and methanol (B129727). jpionline.org Further purification is achieved through techniques like High-Performance Liquid Chromatography (HPLC), which can yield this compound with high purity. jpionline.org

Holothuroidea (Sea Cucumbers): While the ability of sea cucumbers to synthesize cholesterol is very low, they can bio-convert other sterols obtained from their diet. researchgate.net The presence of various sterols in their digestive glands reflects the partial digestion of algal and other organic matter. researchgate.net

The sterol composition in marine invertebrates can be complex, often consisting of a mixture of different sterols. researchgate.net The presence of this compound in these organisms is often linked to their diet, which includes algae and other microorganisms that synthesize this compound. Some invertebrates may also have the capacity to modify dietary sterols. researchgate.net

Table 1: this compound in Marine Invertebrates
PhylumClassSpeciesKey FindingsReferences
EchinodermataAsteroideaStellaster equestrisIsolated as a major sterol. jpionline.org
EchinodermataHolothuroideaGeneralBioconversion of dietary sterols. researchgate.net
PoriferaDemospongiaeMycale sp.Contains epidioxy sterols. nih.gov
CnidariaAnthozoaDichotella gemmaceaContains epidioxy sterols. nih.gov
EchinodermataEchinoideaGlyptocidaris crenularisContains epidioxy sterols. nih.gov

This compound, also known as 5,6-dihydroergosterol, is a frequently occurring minor ergostane-type sterol in many fungal species. researchgate.net

Ganoderma lingzhi (Reishi Mushroom): this compound has been reported in this well-known medicinal mushroom. nih.gov

Trametes versicolor (Turkey Tail): Chemical analysis of the dichloromethane extract from the fruiting bodies of Trametes versicolor has revealed the presence of a mixture of this compound and ergosterol (B1671047). researchgate.net The ratio of this compound to ergosterol in one study was determined to be 3.6:1. researchgate.net

Morchella fluvialis (Morel): This species of morel is also known to contain this compound.

Polyporus umbellatus (Umbrella Polypore): The sclerotia of this fungus are a source of various sterols, including this compound. researchgate.netwikipedia.org Ergosterol is the main sterol in P. umbellatus, and its content is linked to the species and growth characteristics. nih.gov

Cordyceps jiangxiensis: The mycelium of this fungus contains this compound. researchgate.net

Eurotium rubrum: This species is another fungal source of this compound. researchgate.net

Isolation from fungi typically involves solvent extraction of the fruiting bodies or mycelium, followed by silica (B1680970) gel chromatography to separate the different sterol components. researchgate.netresearchgate.net

Table 2: this compound in Fungi and Microbial Organisms
SpeciesPart UsedKey FindingsReferences
Ganoderma lingzhiNot specifiedReported as a constituent. nih.gov
Trametes versicolorFruiting bodiesFound in a mixture with ergosterol. researchgate.net
Morchella fluvialisNot specifiedContains this compound.
Polyporus umbellatusSclerotiaIsolated alongside other sterols. researchgate.netnih.gov
Cordyceps jiangxiensisMyceliumIdentified as a constituent. researchgate.net
Eurotium rubrumNot specifiedContains this compound. researchgate.net
Lentinus tigrinusFruiting bodiesFound in a mixture with ergosterol. researchgate.net

This compound is found in various algal and phytoplankton species, where it plays a role in membrane structure and function. researchgate.netresearchgate.net The sterol composition of algae can be quite diverse and is influenced by factors such as developmental stage, geographical origin, and ecological conditions. marineagronomy.org

Green Algae: this compound has been characterized as a biomarker for green algae in some studies. researchgate.net

Phytoplankton: The sterol content of phytoplankton can vary with environmental factors like temperature and nutrient availability. uni-konstanz.deuni-konstanz.de For instance, the sterol concentrations in some phytoplankton species are affected by changes in phosphorus and silicate (B1173343) levels. uni-konstanz.deuni-konstanz.de The biosynthesis of sterols in algae can occur through different pathways, with some algae using the cycloartenol (B190886) pathway for phytosterol synthesis. nih.govresearchgate.net

The study of sterol composition in algae and phytoplankton is crucial for understanding their biochemical composition and the implications for aquatic food webs, as consumers like crustacean zooplankton depend on dietary sterols. uni-konstanz.de

Table 3: this compound in Algae and Phytoplankton
GroupKey FindingsReferences
Green AlgaeThis compound used as a biomarker. researchgate.net
PhytoplanktonSterol content varies with environmental conditions. uni-konstanz.deuni-konstanz.denih.gov
MicroalgaeExhibit diverse sterol profiles, including phytosterols (B1254722). mdpi.com

Biogeographical and Ecological Distribution Patterns

The distribution of this compound is influenced by both the geographical location and the ecological niche of the source organism.

In marine environments, the abundance of specific sterols, including this compound, can reflect the local primary producers. researchgate.net For example, the sterol profile of suspension-feeding animals can indicate their food sources, with different sterols being characteristic of seagrass, phytoplankton, and various types of algae. researchgate.net The distribution of algal species, and therefore their associated sterols, is affected by biotic and abiotic factors. marineagronomy.org

The sterol composition of phytoplankton is also known to be strongly affected by temperature and nutrient supply, which can lead to variations in this compound concentrations in different aquatic ecosystems. uni-konstanz.deuni-konstanz.de

This compound as a Biomarker in Ecological and Paleoenvironmental Studies

Sterols are valuable biomarkers in ecological and paleoenvironmental research due to their source-specificity and preservation in sediments. biorxiv.org

Ecological Studies: this compound can be used as a biomarker to trace the contribution of green algae to the organic matter in an ecosystem. researchgate.net The analysis of sterol profiles in organisms and sediments helps to understand food web dynamics and nutrient sources. researchgate.net

Paleoenvironmental Studies: The preservation of sterols as steranes in the geological record allows for the reconstruction of past eukaryotic communities. biorxiv.org While challenges exist in interpreting these biomarkers due to potential contributions from bacteria and diagenetic alterations, they provide a window into deep time. biorxiv.org However, the use of specific steranes as definitive biomarkers for particular eukaryotic lineages, such as the proposed link between 24-isopropylcholestane and ancient demosponges, is a subject of ongoing research and debate. biorxiv.org

The use of phytosterols as biomarkers is a growing field, with applications in tracking cholesterol absorption and potentially as indicators for various diseases. nih.govnih.gov

Chemotaxonomic Implications across Eukaryotic Lineages

The distribution of different sterols across eukaryotic life has significant chemotaxonomic implications, helping to delineate evolutionary relationships. nih.govnih.gov The sterol biosynthetic pathway is a key eukaryotic feature that has diversified throughout evolution. nih.govnih.govscilit.comresearchgate.net

The general trend in fungal evolution shows a shift from cholesterol and other Δ5 sterols in earlier diverging lineages to ergosterol in later diverging fungi. plos.org The presence of this compound (a C28 sterol) fits within this evolutionary narrative of increasing complexity in sterol side-chain alkylation.

In algae, the sterol composition can also be used for taxonomic classification. marineagronomy.org While there is considerable diversity, certain sterol profiles are characteristic of specific algal groups. marineagronomy.org The study of sterol synthesis pathways in different eukaryotic lineages, including the enzymes involved, provides insights into their evolutionary history. nih.govnih.gov It is believed that the last eukaryotic common ancestor (LECA) already possessed a sophisticated sterol synthesis pathway, which has since undergone modifications, primarily through gene loss, in different lineages. nih.govbigthink.com

Biosynthesis and Metabolic Transformations of Stellasterol

Upstream Precursors and Initial Enzymatic Steps in Sterologenesis

The journey of sterol biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor. This critical step represents a major divergence in sterol synthesis across different biological kingdoms. In photosynthetic organisms like plants and algae, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to form cycloartenol. In contrast, non-photosynthetic organisms such as fungi and mammals utilize the enzyme lanosterol synthase (LAS) to convert 2,3-oxidosqualene into lanosterol.

While these two pathways have long been considered distinct phylogenetic markers, recent discoveries have revealed that some organisms, including the plant Arabidopsis thaliana, possess genes for both lanosterol synthase and cycloartenol synthase. This suggests the existence of a dual biosynthetic pathway to phytosterols (B1254722), with the cycloartenol pathway being the major route and the lanosterol pathway contributing a smaller fraction. The initial steps of sterol biosynthesis are catalyzed by a series of enzymes that are largely conserved across eukaryotes capable of de novo synthesis. The process starts with the isoprenoid squalene, which is oxygenated by squalene epoxidase and then cyclized by oxidosqualene cyclase to form either cycloartenol or lanosterol.

Table 1: Key Initial Steps and Enzymes in Sterologenesis
StepPrecursorEnzymeProductOrganism Lineage
Cyclization2,3-OxidosqualeneCycloartenol Synthase (CAS)CycloartenolPhotosynthetic (e.g., Plants, Algae)
Cyclization2,3-OxidosqualeneLanosterol Synthase (LAS)LanosterolNon-photosynthetic (e.g., Fungi, Mammals)

Key Sterol Methyltransferase (SMT) and Desaturase Activities

Following the initial cyclization, a series of modifications, including demethylations, desaturations, and reductions, are carried out by various enzymes to produce the final functional sterols. Among these, C-5 sterol desaturases and Δ7-sterol reductases play pivotal roles in the metabolic transformation of sterol intermediates.

The C-5 sterol desaturase, encoded by the ERG3 gene, is an enzyme that introduces a double bond at the C-5 position of the sterol ring. In the sterol auxotrophic oomycete Phytophthora capsici, the gene PcERG3 is present and expressed across all developmental stages. Although P. capsici cannot synthesize its own sterols, research has shown that the encoded protein, PcErg3, retains its C-5 sterol desaturase activity. When provided with stellasterol (B124364), a Δ7-sterol, wild-type P. capsici can convert it into a downstream product, a process that is absent in PcERG3-deleted mutants. This indicates that PcErg3 is functional and can modify exogenously acquired sterols. Specifically, PcErg3 is involved in the conversion of this compound to brassicasterol (B190698) via ergosterol (B1671047). Despite its enzymatic activity, the deletion of PcERG3 does not significantly impact the development, pathogenicity, or stress tolerance of P. capsici, suggesting it is not essential for these processes.

The Δ7-sterol reductase, encoded by the DHCR7 gene, catalyzes the reduction of the C7-C8 double bond in the sterol B-ring. This enzyme is responsible for the final step in cholesterol biosynthesis in many organisms, converting 7-dehydrocholesterol (B119134) to cholesterol. In P. capsici, a sterol auxotroph, a homolog of this gene, PcDHCR7, has been identified. Functional studies have confirmed that PcDhcr7 possesses Δ7-sterol reductase activity. When P. capsici is supplied with ergosterol, it can be converted to brassicasterol, a reaction that is lost when PcDHCR7 is knocked out. This demonstrates the enzyme's role in modifying acquired sterols. Unlike PcErg3, PcDhcr7 appears to be crucial for the normal mycelium development and pathogenicity of zoospores in P. capsici. This suggests that the ability to modify host sterols is important for the life cycle of this pathogen.

Table 2: Key Enzymes in this compound Transformation in Phytophthora capsici
EnzymeGeneFunctionSubstrate ExampleProduct ExampleImportance in P. capsici
C-5 Sterol DesaturasePcErg3Introduces C-5 double bondThis compoundErgosterol intermediateNot essential for development or pathogenicity
Δ7-Sterol ReductasePcDhcr7Reduces C-7 double bondErgosterolBrassicasterolKey role in mycelium development and pathogenicity

Comparative Biosynthetic Pathways in this compound-Producing Organisms

Sterol biosynthesis pathways exhibit significant diversity across different eukaryotic lineages. While animals and fungi synthesize cholesterol and ergosterol respectively, plants produce a variety of phytosterols like stigmasterol (B192456) and campesterol. The primary divergence point is the initial cyclization of 2,3-oxidosqualene to either lanosterol (in animals and fungi) or cycloartenol (in plants and algae).

Green algae, for instance, demonstrate varied sterol production. Some species of Chlorella and Chlamydomonas reinhardtii primarily produce ergosterol, whereas Coccomyxa subellipsoidea synthesizes phytosterols. Despite producing ergosterol, the presence of genes like CAS1 suggests that these algae utilize the plant-like cycloartenol branch for sterol biosynthesis, indicating a different evolutionary path for ergosterol synthesis compared to fungi.

In contrast, oomycetes belonging to the Peronosporales order, such as Phytophthora, are generally unable to synthesize sterols de novo. They lack key enzymes like squalene epoxidase. However, some oomycetes in the Saprolegniales order, such as Aphanomyces euteiches, have a nearly complete sterol biosynthetic pathway leading to fucosterol. Even within sterol-auxotrophic oomycetes like Phytophthora, remnants of the ancestral pathway, such as the genes for C-5 sterol desaturase (ERG3) and Δ7-sterol reductase (DHCR7), are retained. This allows them to modify sterols acquired from their hosts.

Regulation of this compound Biosynthesis and Metabolite Flux

The biosynthesis of sterols is a tightly regulated process to maintain cellular homeostasis. In mammals, the key regulators are the Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. SREBPs are synthesized as inactive precursors bound to the membranes of the endoplasmic reticulum (ER). When cellular sterol levels are low, SREBPs are proteolytically cleaved, releasing a soluble N-terminal domain that translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. Conversely, when sterol levels are high, the cleavage of SREBPs is inhibited, leading to a reduction in sterol synthesis through a negative feedback loop. This regulation is mediated by another ER membrane protein, SCAP (SREBP cleavage-activating protein), which acts as a sterol sensor.

The regulation of metabolite flux through the sterol pathway is also achieved at the level of enzyme activity. For example, the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway, is subject to sterol-dependent degradation. This multi-layered regulation ensures that the cell can efficiently adjust the production of sterols in response to changing cellular needs and environmental conditions. While the SREBP pathway is well-characterized in mammals, the regulatory mechanisms in other organisms, particularly those that are sterol auxotrophs but can modify sterols, are less understood.

Sterol Auxotrophy and Exogenous Sterol Acquisition Mechanisms in Relevant Organisms (e.g., oomycetes, insects, nematodes)

A number of eukaryotic organisms, including oomycetes, insects, and nematodes, have lost the ability to synthesize sterols de novo and are therefore sterol auxotrophs. These organisms must obtain sterols from their diet or environment to support their growth, development, and reproduction.

Oomycetes : Pathogenic oomycetes like Phytophthora species are well-known sterol auxotrophs. They lack most of the canonical sterol biosynthesis enzymes and must acquire sterols from their plant or animal hosts. While the exact mechanisms are still being unraveled, it is thought that secreted proteins called elicitins, which have a hydrophobic cavity, may act as sterol carriers. Once inside the oomycete, the acquired sterols can be modified by the few retained sterol-modifying enzymes like PcErg3 and PcDhcr7.

Insects and Nematodes : Similar to oomycetes, insects and nematodes are generally incapable of de novo sterol synthesis and rely on dietary sources. In insects, sterols are absorbed from the gut lumen, a process involving various receptors and transport proteins.

The dependence on host sterols makes the process of sterol acquisition a potential target for controlling diseases caused by these organisms. For instance, sterol biosynthesis inhibitors (SBIs), which are effective against fungi, are also potent against sterol-producing oomycetes like those in the Saprolegniales order. Similarly, sequestering sterols can inhibit the growth of sterol-auxotrophic Phytophthora.

Advanced Spectroscopic and Chromatographic Methodologies for Stellasterol Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like stellasterol (B124364). It provides detailed information about the carbon-hydrogen framework of the molecule.

2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of complex molecules such as sterols. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com By revealing neighboring protons, it helps to piece together the spin systems within the this compound molecule, such as the various CH-CH₂ fragments in the steroid nucleus and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is a powerful technique for assigning the carbon signal for each proton in the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry of the molecule, for instance, by showing spatial relationships between the methyl groups and other protons on the steroid nucleus, which helps to define the relative configuration of the stereocenters.

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in a solid or semi-solid state, such as in a biological membrane. nih.gov For a sterol like this compound, ssNMR can provide insights into its orientation and flexibility within a lipid bilayer, which is relevant to its biological function. nih.gov By analyzing parameters like chemical shift anisotropies and dipolar couplings, researchers can determine the average orientation of the sterol ring system and the dynamics of its side chain. nih.gov Although specific ssNMR studies on this compound are not widely reported, the methodologies applied to other sterols like cholesterol and ergosterol (B1671047) would be directly applicable. nih.govnih.gov

Mass Spectrometry (MS) in Structural Elucidation and Profiling

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis. usask.ca

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₂₈H₄₆O), HR-MS would confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. usask.canih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification, even in complex mixtures. usask.canih.gov For sterols, common fragmentation pathways involve the loss of a water molecule from the hydroxyl group, followed by characteristic cleavages of the steroid ring system and the side chain. researchgate.netresearchgate.netnih.gov The specific fragmentation pattern of this compound would be influenced by the double bonds at the C-7 and C-22 positions. By comparing the MS/MS spectrum of an unknown compound to that of a known standard or to established fragmentation rules for sterols, its identity as this compound can be confirmed. nih.gov

Below is a representative table of common fragment ions observed in the MS/MS analysis of Δ⁷-sterols, which would be relevant for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Origin
[M+H]⁺[M+H-H₂O]⁺Loss of water
[M+H-H₂O]⁺VariesCleavage of the steroid nucleus and/or side chain

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. capes.gov.br This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. capes.gov.br A successful X-ray crystallographic analysis of this compound would provide the precise coordinates of each atom in the molecule, confirming the connectivity and, most importantly, the absolute configuration of all its chiral centers. This method is considered the gold standard for structural determination, although obtaining a suitable crystal for analysis can be a challenge. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic techniques are paramount for determining the absolute configuration and conformational nuances of chiral molecules such as this compound. These methods measure the differential interaction of a molecule with left and right circularly polarized light, providing information that is exquisitely sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org For a chiral molecule with a chromophore, such as the double bond system in the steroidal nucleus of this compound, ECD provides a spectrum with positive and/or negative peaks. This spectrum, often referred to as a Cotton effect, is a unique fingerprint of the molecule's stereochemistry. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the chromophore and its surrounding chiral centers. In the case of this compound, the C-24 ethyl group and the stereochemistry at C-20 would significantly influence the ECD spectrum. By comparing the experimental ECD spectrum of an unknown sample to that of a reference standard or to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. wikipedia.org An ORD spectrum can be presented as a plain curve, which shows a steady change in rotation with wavelength, or an anomalous curve that exhibits peaks and troughs in the vicinity of a chromophore's absorption band. vlabs.ac.in The shape, sign, and amplitude of an anomalous ORD curve, much like an ECD spectrum, provide detailed information about the stereochemistry of the molecule. scispace.com For sterols, ORD has been historically significant in assigning configurations. nih.gov The analysis of the ORD spectrum of this compound would provide complementary information to ECD for the confirmation of its absolute stereochemistry.

Table 1: Representative Chiroptical Data for a Steroidal Compound

TechniqueParameterWavelength (nm)Sign
ECDCotton Effect~210Positive
ORDPeak~220Positive
ORDTrough~205Negative

Note: This table represents hypothetical data for a steroidal compound to illustrate the type of information obtained from chiroptical spectroscopy. Actual values for this compound would need to be determined experimentally.

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

The analysis of this compound in complex biological or synthetic mixtures requires high-resolution separation techniques to ensure its purity and to distinguish it from closely related isomers.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.com In GCxGC, the sample is subjected to two different columns with distinct stationary phases, connected by a modulator. sepsolve.com This allows for separation based on two independent properties, typically volatility in the first dimension and polarity in the second. sepsolve.com This enhanced resolving power is particularly advantageous for the analysis of complex sterol mixtures, where isomers often co-elute in single-column systems. nih.govresearchgate.net For instance, the separation of this compound from its epimers or other phytosterols (B1254722) with the same carbon number would be significantly improved. The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in ordered patterns, facilitating identification. nih.gov

Table 2: Typical GCxGC System Parameters for Sterol Analysis

ParameterFirst Dimension ColumnSecond Dimension Column
Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane)Mid-polar (e.g., 50% Phenyl Polysiloxane)
Length 30 m1-2 m
Internal Diameter 0.25 mm0.1 mm
Film Thickness 0.25 µm0.1 µm
Modulation Period 2-8 sN/A

Note: This table provides typical parameters for a GCxGC system used for sterol analysis. Specific conditions for this compound would require method development and optimization.

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. eag.com This results in dramatically increased separation efficiency, resolution, and speed of analysis compared to conventional HPLC. eag.comyoutube.com For the analysis of this compound, UHPLC offers the advantage of rapid and high-resolution separations from other sterols and lipids in a sample matrix. jasco-global.comjascoinc.com Reversed-phase UHPLC, often coupled with mass spectrometry (UHPLC-MS), is a common approach for sterol analysis, providing both retention time and mass-to-charge ratio for confident identification and quantification. nih.gov The high pressure and flow rates used in UHPLC allow for the analysis of a large number of samples in a short period, making it suitable for high-throughput screening applications. eag.com

Table 3: Representative UHPLC Separation of a Sterol Standard Mixture

Peak NumberCompoundRetention Time (min)
1Ergosterol6.8
2Cholesterol8.2
3Campesterol9.5
4Stigmasterol (B192456)10.1
5β-Sitosterol11.3

Source: Adapted from a standard sterol mixture analysis. jasco-global.com Retention time for this compound would be dependent on the specific chromatographic conditions.

Chemical Synthesis and Derivatization Strategies for Stellasterol Analogues

Total Synthesis Approaches to Stellasterol (B124364)

The total synthesis of complex molecules like this compound presents a significant challenge in organic chemistry, requiring precise control over stereochemistry and functional group transformations. Research has demonstrated the feasibility of stereospecific total synthesis routes for this compound acs.orgupenn.eduunimi.itacs.org. These approaches aim to construct the sterol backbone and introduce the specific functional groups and stereocenters characteristic of this compound from simpler starting materials.

Stereoselective and Enantioselective Methodologies

Achieving the correct stereochemistry at multiple chiral centers within the sterol skeleton is paramount in the total synthesis of this compound. Stereoselective and enantioselective methodologies are employed to control the formation of these chiral centers rsc.orgresearchgate.netrsc.org. While specific methodologies for this compound's total synthesis are detailed in specialized literature, general approaches in steroid chemistry often involve asymmetric catalysis, chiral auxiliaries, and stereocontrolled reactions such as Diels-Alder cycloadditions or stereoselective reductions rsc.orgresearchgate.netrsc.org. The goal is to build the polycyclic sterol core with the correct relative and absolute stereochemistry, particularly at positions C-3, C-5, C-10, C-13, C-14, C-17, and the side chain frontiersin.org.

Key Synthetic Intermediates and Reaction Pathways

The total synthesis of this compound involves a multi-step sequence, typically starting with readily available chiral building blocks or achiral precursors that are rendered chiral through asymmetric synthesis. Key intermediates would include fragments that can be assembled to form the characteristic steroid nucleus (cyclopentanoperhydrophenanthrene) and the ergostane (B1235598) side chain. Reaction pathways often incorporate strategies for constructing the fused ring system, introducing the double bonds at the C-7 and C-22 positions, and establishing the correct stereochemistry at the C-3 hydroxyl group and the C-5 position acs.orgacs.org. For instance, the conversion of this compound to brassicasterol (B190698) involves enzymatic steps (e.g., PcErg3, PcDhcr7) that highlight specific chemical transformations within sterol metabolism, offering insights into potential synthetic strategies mdpi.com.

Semi-Synthesis from Natural Precursors (e.g., Ergosterol)

A more practical approach for obtaining this compound and its derivatives often involves semi-synthesis, starting from abundant natural sterols. Ergosterol (B1671047), a primary sterol in fungi, serves as a common precursor mdpi.comresearchgate.netmdpi.com. This compound is known to be a derivative of ergosterol, and its chemical synthesis from ergosterol has been reported as a suitable method researchgate.netmdpi.com. These semi-synthetic routes typically involve selective chemical modifications of ergosterol's structure, such as reduction of specific double bonds or functional group interconversions, to yield this compound. For example, the conversion of ergosterol to 5,6-dihydroergosterol (this compound) can be achieved through chemical reduction methods researchgate.net.

Rational Design and Synthesis of this compound Derivatives for Academic Inquiry

The synthesis of this compound derivatives is driven by the need to explore structure-activity relationships and understand the molecular mechanisms underlying its biological functions. This involves the rational design of analogues with specific modifications to elucidate the role of different structural features.

Functional Group Modifications for Structure-Biological Role Investigations

Modifications to functional groups on the this compound molecule are key to investigating its structure-biological role. The hydroxyl group at C-3, the double bonds at C-7 and C-22, and the alkyl side chain are potential sites for chemical alteration thermofisher.com. For example, altering the stereochemistry or saturation of these groups, or introducing new functionalities, can lead to derivatives with altered biological activities. Research into related sterols, such as ergosterol and stigmasterol (B192456) derivatives, demonstrates the synthesis of compounds with modified C-22 and C-23 positions to investigate their interactions with biological targets like Liver X Receptors researchgate.net. General strategies for functional group modification, such as those involving alcohols, aldehydes, ketones, and carboxylic acids, are well-established in organic synthesis mdpi.comresearchgate.net.

Isotopic Labeling for Metabolic Tracing Studies

To study the metabolic fate and pathways of this compound within biological systems, isotopic labeling is employed. This involves synthesizing this compound analogues incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are then introduced into biological systems, and their metabolic transformations are tracked using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nih.govnih.govnih.govlookchem.com. For instance, studying the enzymatic conversion of this compound to other sterols, such as brassicasterol, would benefit from isotopically labeled this compound to trace the reaction intermediates and products mdpi.com.

Ecological and Cellular Functional Research of Stellasterol

Role in Membrane Biogenesis and Lipid Homeostasis in Specific Organisms

Sterols are indispensable components of eukaryotic cell membranes, playing critical roles in maintaining membrane integrity, fluidity, and stability metwarebio.comresearchgate.netnih.gov. Stellasterol (B124364), as a sterol, contributes to these fundamental cellular processes. It has been identified in a variety of organisms, including marine invertebrates like starfish, as well as in plants and fungi biosynth.comontosight.aimun.ca. In fungal cells, this compound is crucial for maintaining membrane structure and function and can serve as a precursor for other sterols and steroids, thereby regulating fungal growth and development ontosight.ai. Furthermore, this compound participates in lipid homeostasis by modulating the uptake and efflux of cholesterol, influencing key cellular transport proteins like NPC1L1 and ABCG5/G8 acs.orgnih.gov. Its role as a metabolite underscores its integration into cellular metabolic networks nih.gov.

Table 6.1.1: Organisms and Reported Occurrence of this compound

Organism TypeSpecific ExamplesReported Role/ContextCitation(s)
Marine InvertebratesStarfishOrigin, identified as a constituent biosynth.commun.ca
FungiGanoderma lucidum, Lentinus tigrinus, Meripilus giganteusFound in fruiting bodies and mycelium; contributes to antioxidant activity, anti-inflammatory effects, cell cycle arrest chemfaces.comphcogj.commdpi.com
PlantsClerodendrum chinense, Ganoderma sinenseReported occurrence nih.gov
OomycetesPhytophthora capsiciPotential substrate for C-5 sterol desaturase (PcErg3) mdpi.comfrontiersin.orgresearchgate.net

Interspecies Chemical Ecology and Communication

Sterols are known to participate in interspecies interactions, acting as signaling molecules and contributing to ecological dynamics metwarebio.commdpi.comnih.gov. This compound exhibits several properties that suggest its involvement in chemical ecology.

This compound possesses a range of biological activities that confer defensive capabilities against various threats. It has been identified as an antifungal agent and exhibits antibacterial properties nih.govphcogj.com. Furthermore, this compound demonstrates anti-HSV-1 activity and possesses antioxidant and anti-inflammatory effects nih.govphcogj.commdpi.com. Research indicates that this compound can induce cell cycle arrest in certain cancer cell lines, suggesting a role in modulating cellular proliferation mdpi.com. It also functions as a weak inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism, and exhibits high affinity towards the Bcl-2 protein, which is implicated in apoptosis medchemexpress.comchemsrc.com.

Table 6.2.1.1: Reported Biological Activities of this compound

Activity/TargetEffect/AffinityCitation(s)
AntifungalAgent nih.gov
AntibacterialProperties reported phcogj.com
Anti-HSV-1Agent nih.gov
AntioxidantActivity reported phcogj.commdpi.com
Anti-inflammatoryActivity reported phcogj.commdpi.com
Cell Cycle ArrestInduces arrest in cancer cells mdpi.com
α-Glucosidase InhibitionWeak inhibitor medchemexpress.comchemsrc.com
Bcl-2 Protein AffinityHigh affinity (Kᵢ: 118.05 nM) medchemexpress.comchemsrc.com

Sterols are integral to cellular processes and can act as signaling molecules within ecosystems metwarebio.commdpi.comnih.gov. This compound's interaction with specific proteins, such as the Glucocorticoid Receptor (GR), suggests a potential role in modulating cellular signaling pathways mdpi.com. Its binding to key residues within the GR, such as Gln570 and Arg611, indicates a capacity to influence protein function and potentially mediate cellular responses mdpi.com. As a metabolite and modulator of cholesterol homeostasis, this compound is intrinsically linked to cellular signaling networks that regulate lipid metabolism and cellular function nih.govacs.orgnih.gov. The presence of sterols in various organisms and their known roles in interspecies interactions highlight their potential as signaling molecules in ecological contexts, although specific ecosystem-wide signaling roles for this compound require further investigation.

This compound's Involvement in Host-Microbe/Symbiont Interactions (e.g., oomycetes)

Oomycetes, a group of eukaryotic microorganisms often exhibiting fungal-like morphology but distinct evolutionary origins, frequently lack the capacity for de novo sterol synthesis, making them sterol auxotrophs researchgate.netfrontiersin.orgplos.orgresearchgate.net. These organisms, including significant plant pathogens like Phytophthora species, rely on acquiring sterols from their hosts to sustain growth and reproduction researchgate.netmdpi.comfrontiersin.orgplos.orgresearchgate.net. This compound has been identified as a potential substrate for the C-5 sterol desaturase enzyme (PcErg3) in Phytophthora capsici, an enzyme that converts this compound to brassicasterol (B190698) mdpi.comfrontiersin.orgresearchgate.net. While this specific enzyme in P. capsici has been shown not to be essential for the pathogen's development or pathogenicity, the interaction highlights this compound's potential role in the metabolic landscape of host-pathogen interactions frontiersin.orgresearchgate.net. The dependence of sterol auxotrophic oomycetes on host-derived sterols underscores the importance of sterol availability in host-pathogen dynamics and suggests that sterols can be key factors in these interactions researchgate.netplos.orgresearchgate.net.

Evolutionary Trajectories of Sterol Diversity and Functional Divergence

The sterol biosynthetic pathway represents an ancient and highly diversified metabolic system within eukaryotes, reflecting millions of years of evolution nih.govnih.govfrontiersin.orgnih.gov. Across different eukaryotic lineages, sterol composition has evolved to meet specific physiological and ecological demands. While animals primarily utilize cholesterol, fungi predominantly rely on ergosterol (B1671047), and plants exhibit a complex array of phytosterols (B1254722), including C24-alkylated sterols mdpi.comnih.govmdpi.comfrontiersin.org. This compound, a Δ-7 sterol, fits within this diverse evolutionary landscape of sterol structures mun.ca. The presence and distribution of specific sterol biosynthetic enzymes have varied significantly across taxa, leading to the remarkable diversity of sterols observed today frontiersin.orgnih.govmdpi.com. Studying these evolutionary trajectories, including the potential loss or acquisition of genes involved in sterol synthesis, provides insights into the adaptation of organisms to different environments and lifestyles nih.gov. The identification of sterols in various organisms has also proven useful for chemotaxonomic purposes, aiding in understanding phylogenetic relationships nih.gov.

Table 6.4.1: Major Sterols Across Eukaryotic Kingdoms

KingdomPrimary Sterol(s)Key CharacteristicsCitation(s)
AnimaliaCholesterolMain sterol; regulates membrane fluidity, precursor for steroid hormones, bile acids metwarebio.comnih.gov
FungiErgosterolEssential for membrane fluidity, stability, permeability; immunological functions ontosight.ainih.govnih.gov
PlantaePhytosterolsDiverse array, e.g., β-sitosterol, stigmasterol (B192456), campesterol; stress responses mdpi.commdpi.commdpi.com
OomycetesAuxotrophicCannot synthesize sterols; rely on exogenous sources (e.g., from hosts) frontiersin.orgplos.org
This compoundΔ-7 SterolFound in marine organisms, fungi, plants; potential signaling and defensive roles biosynth.comontosight.aimun.ca

Research on this compound's Influence on Basic Cellular Signaling Pathways (e.g., in model systems)

Sterols are not merely structural components of membranes but also actively participate in cellular signaling and regulation metwarebio.comresearchgate.netnih.gov. This compound's involvement in lipid rafts, specialized membrane microdomains that facilitate protein clustering and signal transduction, highlights its potential role in cellular communication metwarebio.com. Research has demonstrated this compound's interaction with the human glucocorticoid receptor (GR), a key nuclear receptor involved in stress response and gene regulation mdpi.com. This interaction, characterized by specific binding affinities and hydrogen bond formations with GR residues, suggests that this compound can modulate protein function and potentially influence cellular signaling pathways mdpi.com.

Furthermore, this compound's high affinity for the Bcl-2 protein, a regulator of apoptosis, points to its involvement in cell survival and death signaling pathways medchemexpress.comchemsrc.com. Its activity as a weak α-glucosidase inhibitor also implies a role in metabolic signaling pathways medchemexpress.comchemsrc.com. In the context of cholesterol homeostasis, this compound, along with other phytosterols, influences the uptake and efflux of cholesterol by interacting with critical transporters like NPC1L1 and ABCG5/G8 acs.orgnih.gov. These interactions are pivotal in maintaining cellular lipid balance and are regulated by complex signaling cascades involving transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) nih.gov. Computational modeling of cell signaling pathways is an emerging tool to understand these complex, non-linear interactions, providing mechanistic insights into how molecules like this compound exert their influence nih.govnih.govebi.ac.uktakarabio.com.

Compound List:

this compound

Ergosterol

Cholesterol

Phytosterols

Sitosterol

Stigmasterol

Campesterol

Brassicasterol

Lanosterol

Cycloartenol (B190886)

5-Dihydroergosterol

Stellasterin

NSC785141

5α-ergosta-7,22-dien-3β-ol

α-Dihydroergosterol

Ergosterol, α-dihydro-

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

24-nordehydrocholesterol

24-nordehydrocholestanol

cholestanol (B8816890)

brassicastanol

24-methylenecholesterol (B1664013)

episterol (B45613)

4-24 dimethyl 5, 7-dien-3-β-ol

poriferasterol (B1240314)

spinasterol

23,24-dimethylcholest-5-en-3β-ol

24-ethyl-5α-cholest-7-en-3β-ol

dinosterol (B1230970)

clionasterol (B1206034)

gorgosterol (B1215954)

25-hydroxycholesterol (B127956)

Meiosis-activating sterols (MASs)

4,4-dimethylcholesta-8(9),14(15),24-trienol (follicular fluid meiosis-activating sterol; FF-MAS)

4,4-dimethylcholesta-8(9),24-dienol (testicular meiosis-activating sterol; T-MAS)

Beta-Sitosterol

Ergosterol acetate (B1210297)

7-dehydrocholesterol (B119134)

dihydrolanosterol (B1674475)

spongosterol

Fungisterol

Zymosterol

Avenacin

α-tomatine

Gypenoside XVII

Fargesin

Polydatin

3,4′,5-trihydroxystilbene-3-β-mono-d-glucoside

Mifepristone

Asoprisnil

Campestanol

Ergostane-type steroids

Ergosteroids

this compound glucoside

Impact on Organismal Development and Reproduction (in Non-Human Model Systems)

This compound, a Δ7-sterol originally isolated from starfish species such as Asteropecten aurantiacus, is a compound found within echinoderms researchgate.netresearchgate.netmun.cagla.ac.uk. Echinoderms, including starfish and sea urchins, are widely recognized and utilized as valuable model systems in developmental biology due to their diverse developmental mechanisms, ease of laboratory manipulation, and phylogenetic proximity to chordates researchgate.netresearchgate.netgwu.edu. The developmental trajectory of starfish, for instance, is well-characterized, progressing from a zygote through distinct stages of cleavage, blastulation, and gastrulation to form bilaterally symmetrical larvae (bipinnaria and brachiolaria stages), which eventually undergo metamorphosis into the radially symmetrical adult form scribd.commaricopa.eduquizlet.com.

Sterols, as a class, play fundamental roles in the reproduction and development of marine invertebrates. They are essential constituents of cell membranes, serve as precursors for steroid hormones, and are critical for successful egg production and embryonic development researchgate.net. In various organisms, including insects, adequate dietary sterol uptake is directly correlated with reproductive capacity and the healthy development of offspring; conversely, sterol deficiencies can lead to reduced fertility mdpi.com.

Echinoderms exhibit distinct sterol profiles, with asteroids (starfish) and holothuroids (sea cucumbers) notably characterized by a prevalence of Δ7-sterols, such as this compound, which are often products of their endogenous sterol synthesis iupac.org. While this compound is present in these key model organisms, direct research findings that specifically detail its unique impact on organismal development or reproductive processes within these or other non-human model systems are not extensively documented in the provided literature. Existing research primarily focuses on the presence of this compound in starfish and the general, well-established importance of sterols for the developmental and reproductive biology of marine life mun.caresearchgate.netmdpi.comiupac.org.

Given the absence of specific experimental data detailing this compound's direct influence on developmental or reproductive outcomes in model organisms, comprehensive research findings and a corresponding data table illustrating such impacts cannot be generated from the available sources.

Mentioned Compounds:

this compound

Stellastenol

Cholesterol

Campesterol

β-sitosterol

Stigmasterol

Dinosterol

Cholestanol

Ergosterol

Brassicasterol

Desmosterol

Fucosterol

Lophenol

4α-methyl-5α-cholest-8(14)-en-3β-ol

5-dihydroergosterol

Ergosta-7,22E-dien-3β-ol

Cholesta-7,24-dien-3β-ol

Ostreasterol

Actiniasterol

Ambrein

24-methylenecholesterol

24-ethylcholesta-5,22Z-dien-3β-ol

24-ethylcholesta-5,24(28)E-dien-3β-ol

Cholest-4-en-3-one

Squalene

Lanosterol

Zymosterol

Lathosterol

Analytical Methodologies for Quantitative and Qualitative Research of Stellasterol in Complex Biological and Environmental Matrices

Advanced Extraction and Sample Preparation Techniques from Diverse Samples

Effective extraction and sample preparation are foundational steps for the accurate analysis of Stellasterol (B124364). The choice of method depends heavily on the sample matrix, whether it is biological (e.g., cell cultures, tissues, marine organisms) or environmental (e.g., soil, sediment, water).

Extraction Methods:

Soxhlet Extraction: A traditional method that uses a solvent to continuously extract analytes from a solid matrix. epa.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize elevated temperature and pressure with liquid solvents to achieve faster and more efficient extraction from solid matrices like soil. ASE is recognized for its efficiency and reliability, though it may extract significant amounts of organic matter, necessitating a clean-up step. ukm.mymdpi.com

Bligh/Dyer Extraction: A common method for extracting lipids from biological samples, often modified to include internal standards for quantitative analysis. researchgate.netlipidmaps.org

Solid Phase Extraction (SPE): SPE is frequently employed for sample clean-up and analyte enrichment, separating sterols from less polar or more polar interfering compounds. researchgate.netlipidmaps.org

Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), sterols, including this compound, generally require derivatization to increase their volatility and thermal stability. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with trimethylchlorosilane (TMCS), is a widely used technique to convert the hydroxyl group of sterols into a more volatile trimethylsilyl (B98337) ether derivative. ukm.mymdpi.comcreative-proteomics.com This step is crucial for achieving optimal separation and detection in GC-MS. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) methods often bypass the need for derivatization, simplifying the sample preparation process. acs.orgusask.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols. Its high resolution allows for the separation of structurally similar sterols, and when coupled with Mass Spectrometry, provides definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.comcreative-proteomics.comspringernature.commdpi.comresearchgate.net

Methodology: After extraction and derivatization, samples are injected into a GC system. The analytes are separated based on their volatility and interaction with the stationary phase of the GC column. Common GC columns for sterol analysis include those with non-polar stationary phases, such as HP-5MS. mdpi.comnih.govfrontiersin.org The separated compounds are then introduced into a mass spectrometer for detection.

Typical GC-MS Parameters for Sterol Analysis:

ParameterSpecificationReference
GC Column HP-5MS capillary GC column (30 m × 0.25 mm × 0.25 μm) mdpi.comnih.govfrontiersin.org
Carrier Gas Helium nih.govfrontiersin.org
Injector Temp. 280°C nih.govfrontiersin.org
Detector Temp. 315°C nih.govfrontiersin.org
Oven Program Initial 60°C (1 min), ramp to 100°C (25°C/min), then to 250°C (15°C/min), then to 315°C (3°C/min) nih.govfrontiersin.org
Detection Mode Selected Ion Monitoring (SIM) or Full Scan mdpi.com
Derivatization Typically silylation (e.g., BSTFA) for increased volatility ukm.mymdpi.comcreative-proteomics.com

GC-MS is particularly valuable for profiling complex mixtures of sterols and quantifying individual components when appropriate internal standards are used. creative-proteomics.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective platform for sterol analysis, particularly within metabolomics studies. researchgate.netacs.orgupf.edumdpi.comnih.govmdpi.com A significant advantage of LC-MS is its ability to analyze non-volatile and thermally labile compounds without the need for derivatization, thereby simplifying sample preparation and reducing analysis time. acs.orgusask.camdpi.com

Methodology: Samples are injected into an LC system, where sterols are separated using chromatographic columns, commonly reversed-phase C18 columns. mdpi.comresearchgate.netlipidmaps.org The eluent is then introduced into a mass spectrometer, often equipped with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. acs.orgusask.ca Tandem mass spectrometry (MS/MS), employing techniques like Multiple Reaction Monitoring (MRM), is crucial for achieving high specificity and sensitivity, allowing for the simultaneous quantification of multiple sterols. researchgate.netacs.orgusask.canih.govmdpi.com

LC-MS/MS Applications and Capabilities:

Targeted Metabolomics: Focuses on the precise quantification of known metabolites, such as specific sterols, by monitoring predefined precursor-to-product ion transitions. upf.edunih.govmdpi.com

Untargeted Metabolomics: Aims to detect and identify a broader range of metabolites, providing a comprehensive metabolic profile. upf.edunih.govnih.gov

Sensitivity: LC-MS/MS methods can achieve high sensitivity, with on-column detection limits ranging from 10 to 2000 fmol for sterols. researchgate.net Limits of detection (LOD) and quantification (LOQ) for phytosterols (B1254722) can range from 1 to 15 ng/mL and 5 to 40 ng/mL, respectively, with advanced techniques. mdpi.com

Matrix Effects: While powerful, LC-MS/MS can be susceptible to matrix effects, which can be mitigated through careful sample preparation, use of internal standards, and optimized chromatographic separation. researchgate.netlipidmaps.orgmdpi.com

Typical LC-MS/MS Parameters for Sterol Analysis:

ParameterSpecificationReference
LC Column Reversed-phase C18 column (e.g., Luna C18 2 × 250 mm, 3-μm particle) researchgate.netlipidmaps.org
Mobile Phase Gradient elution using methanol (B129727) and water, often with ammonium (B1175870) acetate (B1210297) additive (e.g., 5mM) researchgate.netlipidmaps.org
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) acs.orgusask.ca
MS/MS Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification researchgate.netacs.orgusask.canih.govmdpi.com
Sensitivity On-column detection limits: 10-2000 fmol; LODs for phytosterols: 1-15 ng/mL; LOQs: 5-40 ng/mL mdpi.comresearchgate.net
Analysis Time ~30 min (standard), ~1.3 min (fast LC-MS/MS) mdpi.comresearchgate.net

Integration of Multi-Omics Data for Comprehensive Sterolomic Analysis

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides a holistic approach to understanding complex biological processes, including sterol biosynthesis and metabolism. frontiersin.orgbiorxiv.orgnewswise.commdpi.comfrontiersin.org By integrating data from these different 'omic' layers, researchers can reconstruct metabolic pathways, identify key enzymes, and elucidate the regulatory networks controlling sterol production and function.

Approach:

Pathway Reconstruction: Integrating transcriptomic and metabolomic data can help predict metabolic pathways and identify novel enzymes involved in sterol biosynthesis. frontiersin.orgbiorxiv.orgmdpi.com Tools like MEANtools facilitate this by leveraging reaction rules and metabolic structure databases. biorxiv.org

Gene-Metabolite Correlation: Correlating gene expression data with metabolite profiles can reveal functional relationships and identify genes critical for specific sterol pathways. newswise.comfrontiersin.org

Comparative Genomics: Comparing sterol biosynthesis pathways across different species or under varying conditions can highlight conserved mechanisms and evolutionary adaptations. mdpi.com

Systems Biology: Multi-omics data can be used to build genome-scale metabolic models, providing a comprehensive view of cellular metabolism and enabling predictions about sterol production or response to environmental changes. frontiersin.orgfrontiersin.org

This integrated approach is essential for a complete understanding of how this compound is synthesized, metabolized, and functions within an organism, especially in cases where pathways are not fully annotated. frontiersin.orgmdpi.com

Isotopic Ratio Mass Spectrometry for Biogeochemical Tracing and Origin Determination

Isotopic Ratio Mass Spectrometry (IRMS), particularly when coupled with Gas Chromatography (GC-IRMS), is a powerful technique for tracing the origin, fate, and metabolic pathways of organic compounds, including sterols, in biogeochemical studies. curtin.edu.aufmach.itresearchgate.netoup.com This method relies on measuring the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within molecules.

Methodology: Samples are typically combusted or pyrolyzed to convert organic compounds into simpler gases (e.g., CO₂, H₂), which are then ionized and analyzed by the IRMS. curtin.edu.aufmach.it Compound-specific stable isotope analysis (CSIA) allows for the determination of isotopic compositions of individual molecules, providing insights into their biosynthetic origins and metabolic transformations. researchgate.netoup.com

Applications in Sterol Research:

Origin Determination: By analyzing the stable isotope ratios of sterols from different environmental sources (e.g., marine organisms, sediments), researchers can trace their provenance and understand their contribution to biogeochemical cycles. curtin.edu.au

Metabolic Pathway Tracing: ¹³C-labeling studies coupled with GC-IRMS can elucidate specific steps in sterol biosynthesis pathways by tracking the incorporation of labeled carbon atoms. oup.com

Authenticity and Provenance: IRMS can help distinguish between naturally occurring and synthetic sterols, and can be used for geographical traceability of sterol-containing products. fmach.it

The precision of IRMS allows for the detection of subtle isotopic variations, making it an invaluable tool for environmental and biochemical investigations of sterols like this compound. curtin.edu.aufmach.itresearchgate.netoup.com

Compound List:

this compound

5-Dihydroergosterol

Ergosterol (B1671047)

Cholesterol

Stigmasterol (B192456)

Campesterol

Sitosterol

Fucosterol

Desmosterol

Cycloartenol (B190886)

Squalene

24,25-epoxycholesterol (B1244222)

24(s)-hydroxycholesterol (B1668404)

Lanosterol

Gramisterol

Brassicasterol (B190698)

δ-5-acenasterol

Lupeol

Sitostanol

Campestanol

Mozukulins

Future Research Directions and Unexplored Avenues in Stellasterol Studies

Discovery and Characterization of Novel Stellasterol (B124364) Biosynthetic Enzymes and Pathways

The biosynthetic pathway of this compound is largely uncharacterized, presenting a significant knowledge gap. Future research should prioritize the identification and functional analysis of the enzymes responsible for its synthesis. Drawing parallels from established sterol biosynthetic pathways in other organisms, such as plants and yeast, can provide a roadmap for this exploration.

In plants, the biosynthesis of phytosterols (B1254722) from cycloartenol (B190886) involves a series of enzymatic steps catalyzed by enzymes like sterol methyltransferases (SMT) and cytochrome P450s (CYP51). nih.govfrontiersin.org Similarly, the ergosterol (B1671047) pathway in yeast is well-documented and serves as a model for microbial sterol production. nih.govfao.orgnih.gov Investigating the genomes and transcriptomes of this compound-producing marine invertebrates, like starfish, for homologs of known sterol biosynthesis genes would be a logical starting point. nih.gov

Key research objectives should include:

Genome and Transcriptome Mining: Sequencing the genomes and transcriptomes of this compound-producing organisms to identify candidate genes encoding enzymes such as oxidosqualene cyclases (OSCs), sterol methyltransferases (SMTs), and cytochrome P450s that may be involved in the unique structural modifications of this compound.

Heterologous Expression and Functional Characterization: Expressing candidate enzymes in heterologous systems, such as Saccharomyces cerevisiae (yeast), to functionally characterize their activity and determine their specific roles in the this compound biosynthetic pathway. nih.govnih.gov This approach has been successfully used to elucidate the functions of enzymes in cholesterol biosynthesis. nih.gov

Pathway Elucidation using Isotopic Labeling: Employing isotopic labeling studies with precursors like labeled mevalonate or squalene in this compound-producing organisms to trace the metabolic fate of these precursors and elucidate the complete biosynthetic route.

Table 1: Comparison of Key Enzyme Families in Sterol Biosynthesis

Enzyme Family Function in Known Pathways Potential Role in this compound Biosynthesis
Oxidosqualene Cyclases (OSCs) Catalyze the cyclization of 2,3-oxidosqualene to form the initial sterol core (e.g., cycloartenol in plants, lanosterol in animals and fungi). frontiersin.org A novel OSC may be responsible for a unique cyclization pattern leading to the this compound backbone.
Sterol Methyltransferases (SMTs) Introduce methyl groups at various positions on the sterol side chain, contributing to the diversity of phytosterols. frontiersin.org Specific SMTs are likely responsible for the methylation pattern observed in the this compound side chain.

Elucidation of Molecular Mechanisms Underlying Cell-Specific Roles

Preliminary studies suggest that this compound may have intriguing biological activities, but the underlying molecular mechanisms remain largely unknown. A key area for future investigation is its interaction with specific cellular targets and its influence on signaling pathways.

One promising lead is the reported high affinity of this compound for the Bcl-2 protein, an important regulator of apoptosis. nih.gov The Bcl-2 family of proteins plays a critical role in controlling programmed cell death, and their dysregulation is implicated in various diseases. nih.govbohrium.com Understanding how this compound interacts with Bcl-2 and modulates its function could reveal novel therapeutic possibilities.

Future research in this area should focus on:

Investigating the this compound-Bcl-2 Interaction: Utilizing biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the this compound-Bcl-2 interaction. researchgate.net

Structural Biology Studies: Determining the co-crystal structure of this compound bound to Bcl-2 to visualize the precise molecular interactions and understand the basis of its affinity and specificity.

Cellular Assays for Apoptosis: Conducting cell-based assays to investigate the effect of this compound on apoptosis in various cell lines, and to determine if this effect is mediated through the Bcl-2 pathway.

Exploring Other Potential Targets: Employing techniques like chemical proteomics to identify other potential protein targets of this compound within the cell, which could reveal additional biological functions.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions in Biological Systems

Computational approaches, particularly molecular dynamics (MD) simulations, offer a powerful tool to investigate the behavior of sterols within biological membranes and their interactions with proteins at an atomic level. nih.govbiorxiv.orgnih.govhawaii.edu While extensive simulation studies have been conducted for cholesterol and ergosterol, similar in-depth computational analyses of this compound are lacking.

MD simulations can provide insights into how this compound influences membrane properties such as fluidity, thickness, and lateral organization. nih.govresearchgate.net Furthermore, these simulations can be used to model the interaction of this compound with membrane proteins and other cellular components, complementing experimental studies. illinois.edu

Key avenues for future computational research include:

This compound in Model Membranes: Performing all-atom MD simulations of this compound embedded in various model lipid bilayers to understand its effect on membrane structure and dynamics. nih.gov This can be compared with existing data for other sterols to highlight the unique properties of this compound.

Modeling this compound-Protein Interactions: Using molecular docking and MD simulations to model the interaction of this compound with potential protein targets, such as Bcl-2, to predict binding modes and guide further experimental work. researchgate.net

Free Energy Calculations: Employing advanced simulation techniques to calculate the free energy of binding of this compound to its targets and its partitioning into lipid membranes, providing a quantitative understanding of these processes. biorxiv.org

Biotechnological Exploration of this compound-Producing Organisms for Research Reagent Production

The limited availability of pure this compound from natural sources poses a significant challenge for extensive research. Biotechnological production using engineered microorganisms offers a sustainable and scalable alternative for generating this valuable compound as a research reagent. Metabolic engineering strategies that have been successfully applied for the production of other sterols in organisms like yeast and microalgae can be adapted for this compound. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.govfrontiersin.org

Future research in this domain should explore:

Metabolic Engineering of Yeast: Engineering Saccharomyces cerevisiae to produce this compound by introducing the identified biosynthetic genes. This would involve optimizing the expression of these genes and potentially downregulating competing metabolic pathways to enhance product yield. nih.govresearchgate.net

Microalgae as Production Platforms: Exploring the potential of marine microalgae as photosynthetic chassis for this compound production. nih.govmdpi.comnih.gov Microalgae are known to produce a diverse range of sterols and can be cultivated sustainably.

Process Optimization: Developing and optimizing fermentation or cultivation conditions to maximize the production of this compound in the chosen host organism. This includes optimizing nutrient media, temperature, and other process parameters.

Deepening Understanding of this compound's Ecological Impact in Underexplored Marine Ecosystems

Sterols serve as important biomarkers in marine ecosystems, providing insights into food web dynamics and the distribution of different organisms. uni-konstanz.deresearchgate.netnih.govscispace.comnih.gov While this compound has been identified in certain marine invertebrates, its broader ecological significance, particularly in underexplored ecosystems like deep-sea coral reefs, remains to be elucidated.

Future ecological research on this compound should aim to:

Broaden Sterol Profiling in Marine Organisms: Conduct comprehensive sterol profiling of a wider range of marine organisms from diverse and underexplored ecosystems to map the distribution of this compound.

This compound as a Trophic Marker: Investigate the potential of this compound as a specific trophic marker to trace energy flow through marine food webs, particularly those involving organisms known to contain this sterol. nih.gov

Environmental Influence on this compound Content: Study how environmental factors such as temperature, nutrient availability, and pollution may influence the production and accumulation of this compound in marine organisms.

Development of Advanced Analytical Probes and Biosensors for Research-Specific Detection and Monitoring

The development of sensitive and specific tools for the detection and monitoring of this compound in biological systems is crucial for advancing research in this area. Currently, there is a lack of such specialized tools. Drawing inspiration from the development of fluorescent probes and biosensors for other sterols, particularly cholesterol, can guide the creation of novel analytical methods for this compound. nih.govresearchgate.netnih.govnih.govmdpi.commdpi.commdpi.commdpi.comuni-mainz.denih.gov

Future research should focus on:

Design and Synthesis of Fluorescent Probes: Developing fluorescently labeled analogs of this compound that can be used to visualize its subcellular localization and trafficking in living cells. nih.govresearchgate.netnih.gov

Development of this compound-Specific Biosensors: Creating biosensors, potentially based on enzymes or antibodies that specifically recognize this compound, for the quantitative detection of this compound in complex biological samples. nih.govmdpi.commdpi.comuni-mainz.denih.gov

Advanced Mass Spectrometry Techniques: Refining mass spectrometry-based methods for the sensitive and accurate quantification of this compound and its metabolites in various biological matrices.

Q & A

Q. How to address ethical considerations in this compound research involving animal or human tissues?

  • Guidelines :
  • Obtain institutional review board (IRB) approval for human cell lines .
  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization and humane endpoints .

Data Contradiction and Validation

  • Key Tip : When conflicting data arise (e.g., varying Ki values), conduct orthogonal assays and meta-analyses of published datasets. Cross-reference with structural analogs (e.g., cholesterol derivatives) to identify assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.